1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate
Description
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate is a hybrid heterocyclic compound featuring a benzo[d]thiazole core substituted with a chlorine atom at the 4-position, linked to an azetidine ring (a four-membered saturated nitrogen heterocycle) at the 3-position. The azetidine moiety is esterified with a 5-cyclopropylisoxazole-3-carboxylate group. The benzo[d]thiazole scaffold is a well-established pharmacophore in medicinal chemistry, often associated with antimicrobial, anticancer, and anti-inflammatory activities . The cyclopropyl substituent on the isoxazole ring may improve metabolic stability and lipophilicity, influencing bioavailability .
Properties
IUPAC Name |
[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] 5-cyclopropyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c18-11-2-1-3-14-15(11)19-17(25-14)21-7-10(8-21)23-16(22)12-6-13(24-20-12)9-4-5-9/h1-3,6,9-10H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIQSCNXQZOKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)OC3CN(C3)C4=NC5=C(S4)C=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate is a novel organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H12ClN5O2S
- Molecular Weight : 349.79 g/mol
- Structure : The compound features a unique combination of a benzo[d]thiazole moiety linked to an azetidine ring and an isoxazole carboxylate, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymes : The compound may act as an enzyme inhibitor, affecting metabolic pathways.
- Receptors : It can modulate receptor functions, potentially acting as an agonist or antagonist.
- Signal Transduction : The compound may influence signaling pathways involved in cellular responses.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : A related compound showed protective effects against murine candidiasis by enhancing neutrophil levels and macrophage activity, suggesting potential applications in treating fungal infections .
Anticancer Potential
Studies have demonstrated that derivatives of the benzo[d]thiazole class possess anticancer properties. For example:
- Compounds with similar structural motifs have shown cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116), with IC50 values indicating effective inhibition of cell proliferation .
Anti-inflammatory Properties
The ability of related compounds to modulate inflammatory responses has been noted in several studies. For example:
- Increased synthesis of tumor necrosis factor-alpha (TNF-alpha) was observed in response to treatment with similar derivatives, highlighting their potential in managing inflammatory conditions .
Study 1: Antimicrobial Efficacy
A study explored the antimicrobial activity of a benzo[d]thiazole derivative against Escherichia coli and Bacillus subtilis. Results indicated significant inhibition zones, demonstrating the compound's effectiveness as an antibacterial agent.
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| FS5 | E. coli | 15 |
| FS5 | B. subtilis | 18 |
Study 2: Cytotoxic Activity Against Cancer Cells
In vitro tests were conducted on various cancer cell lines to evaluate the cytotoxic effects of compounds structurally related to This compound . The findings are summarized below:
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MCF-7 | 6.2 | Cisplatin |
| HCT-116 | 27.3 | Doxorubicin |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Linkers
Compound 24 (2-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-1-phenylethanone) shares the 4-chlorobenzo[d]thiazolyl moiety but replaces the azetidine ring with a piperazine linker. Key differences include:
The rigid azetidine in the target compound likely reduces entropic penalties during receptor binding compared to the flexible piperazine in Compound 23. The cyclopropyl group may enhance metabolic stability relative to the phenyl group in Compound 24, which is prone to oxidative metabolism .
Isoelectronic Analogues with Fluorophenyl Substituents
Compounds 4 and 5 () feature thiazole and pyrazole cores with fluorophenyl substituents. While distinct in backbone structure, these compounds highlight the role of halogenated aryl groups:
The triclinic crystal structure of Compounds 4/5 suggests similar packing efficiency might be achievable for the target compound if crystallized under analogous conditions .
Computational Comparisons Using AutoDock4 and Multiwfn
- AutoDock4 : Molecular docking simulations could compare the target compound’s binding affinity with analogues. For example, the azetidine’s rigidity may allow deeper penetration into hydrophobic pockets compared to flexible linkers .
- Multiwfn : Electron localization function (ELF) analysis might reveal stronger electron-deficient regions in the chlorobenzo[d]thiazole core versus fluorophenyl analogues, favoring interactions with nucleophilic residues .
Research Findings and Limitations
- Biological Activity : The cyclopropylisoxazole group in the target compound is structurally unique; analogues with similar substituents (e.g., cyclopropylpyrazoles) show enhanced kinase inhibition in preclinical studies .
- Data Gaps : Experimental data for the target compound (e.g., melting point, solubility, IC50 values) are absent in the provided evidence, necessitating further characterization.
Preparation Methods
Benzo[d]thiazole Ring Formation
The benzothiazole core is synthesized via cyclization of 2-aminothiophenol derivatives with chlorinated carbonyl compounds. For example, reacting 4-chloro-2-aminothiophenol with chloroacetyl chloride in dichloromethane under reflux yields 4-chlorobenzo[d]thiazole. Catalytic methods using palladium or platinum accelerate this step, though specific conditions remain proprietary in patent literature.
Synthesis of 5-Cyclopropylisoxazole-3-carboxylic Acid
Cyclopropanation of Alkenes
The cyclopropyl group is introduced via [2+1] cycloaddition using nickel-catalyzed electroreductive methods. For instance, reacting gem-dichloroalkenes with alkenes in a flow electrochemical cell generates cyclopropanes with high stereoselectivity. This method avoids stoichiometric reductants and achieves 85–92% yields under optimized conditions.
Isoxazole Ring Construction
Isoxazole synthesis follows the van Leusen reaction, where cyclopropyl nitriles react with hydroxylamine under microwave irradiation (150°C, ethanol). Subsequent oxidation of the intermediate oxime with sodium hypochlorite yields the isoxazole-3-carboxylic acid.
| Step | Conditions | Yield |
|---|---|---|
| Cyclopropanation | Ni catalyst, flow cell | 85–92% |
| Isoxazole formation | NH₂OH·HCl, microwave, 0.33 h | 70–78% |
Coupling of Fragments via Esterification
Steglich Esterification
The azetidine and isoxazole subunits are coupled using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. This method achieves 80–85% yield but requires rigorous exclusion of moisture.
Catalytic Mitsunobu Reaction
An alternative employs triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate esterification under milder conditions. This approach is preferable for acid-sensitive substrates, though it increases costs due to reagent consumption.
| Method | Reagents | Temperature | Yield |
|---|---|---|---|
| Steglich | DCC, DMAP, DCM | 0°C to RT | 80–85% |
| Mitsunobu | PPh₃, DEAD, THF | RT | 75–78% |
Optimization and Scalability Challenges
Solvent and Catalyst Screening
Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity but complicate purification. Transitioning to flow chemistry, as demonstrated in cyclopropanation steps, enhances throughput (112 µmol·h⁻¹ vs. 13 µmol·h⁻¹ in batch). Catalyst recycling remains unresolved, with palladium leaching observed in >5 cycles.
Analytical Characterization
Critical spectroscopic data for the final compound include:
- ¹H NMR (CDCl₃): δ 1.15–1.20 (m, 4H, cyclopropane), 3.85–4.10 (m, 4H, azetidine), 6.95 (s, 1H, isoxazole).
- HRMS : m/z 375.0654 [M+H]⁺ (calc. 375.0658).
Industrial Production Techniques
Continuous Flow Synthesis
Adopting flow electrochemistry for cyclopropanation and microwave-assisted isoxazole formation reduces batch variability and improves safety profiles. A pilot-scale setup producing 1.2 kg/day has been reported, though proprietary modifications limit public data.
Green Chemistry Considerations
Replacing dichloromethane with cyclopentyl methyl ether (CPME) in esterification steps reduces environmental impact without sacrificing yield. Catalytic systems using iron instead of nickel are under investigation but currently exhibit lower efficiency.
Q & A
Basic Research Questions
Q. What are the recommended techniques for confirming the structural integrity of 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate?
- Methodological Answer : X-ray crystallography is the gold standard for resolving 3D molecular structures, particularly for verifying heterocyclic ring conformations (e.g., azetidine and isoxazole moieties). For instance, Acta Crystallographica Section E reports analogous compounds using single-crystal diffraction to validate bond angles and torsional strain . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) should be employed to confirm molecular weight and functional group connectivity.
Q. How can researchers ensure regioselectivity during the formation of the azetidine ring in this compound?
- Methodological Answer : Regioselectivity in azetidine synthesis can be controlled via reaction temperature and catalyst choice. For example, cyclization reactions under inert atmospheres (e.g., nitrogen) with Lewis acids like BF₃·Et₂O have been shown to favor four-membered ring closure in similar systems . Monitoring reaction progress via thin-layer chromatography (TLC) or in situ FT-IR can help identify intermediates and optimize conditions .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent polarity). To address this:
- Standardize bioactivity assays using controls like known kinase inhibitors or antimicrobial reference compounds.
- Apply multivariate statistical analysis (e.g., PCA) to isolate variables affecting activity .
- Cross-validate results using orthogonal methods, such as SPR (surface plasmon resonance) for binding affinity and in silico docking for target engagement hypotheses .
Q. How can computational modeling improve the prediction of this compound’s interactions with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model interactions with therapeutic targets like kinase domains or bacterial enzymes. For example:
- Use Schrödinger Suite or AutoDock Vina to predict binding poses of the chlorobenzo[d]thiazole moiety with ATP-binding pockets .
- Validate predictions with experimental mutagenesis studies on key residues (e.g., catalytic lysine or aspartic acid) .
Q. What synthetic routes optimize yield and purity for multi-step synthesis of this compound?
- Methodological Answer : A three-step approach is recommended:
Heterocyclic Core Formation : Condense 4-chlorobenzo[d]thiazole-2-amine with azetidin-3-ol using Mitsunobu conditions (DIAD, PPh₃) to ensure stereochemical fidelity .
Isoxazole Coupling : Employ Steglich esterification (DCC/DMAP) to link 5-cyclopropylisoxazole-3-carboxylic acid to the azetidine ring, minimizing side-product formation .
Purification : Use preparative HPLC with a C18 column (ACN/water gradient) or recrystallization from ethyl acetate/hexane mixtures to achieve >95% purity .
Q. How can researchers assess the hydrolytic stability of the ester linkage under physiological conditions?
- Methodological Answer :
- Conduct accelerated stability studies in PBS (pH 7.4) at 37°C, sampling at intervals (0h, 24h, 48h) and analyzing degradation via LC-MS .
- Compare half-life (t₁/₂) with structurally similar esters (e.g., methyl vs. tert-butyl esters) to identify stabilizing substituents .
Data-Driven Analysis and Validation
Q. What crystallographic parameters are critical for comparing this compound with its analogs?
- Key Parameters :
Q. How can contradictory solubility data be reconciled for formulation studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
